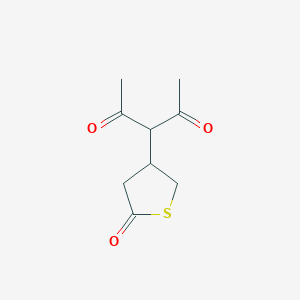
3-(5-Oxotetrahydrothiophen-3-yl)pentane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Oxotetrahydrothiophen-3-yl)pentane-2,4-dione is a chemical compound known for its unique structure and reactivity. It contains a tetrahydrothiophene ring fused with a pentane-2,4-dione moiety, making it an interesting subject for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Oxotetrahydrothiophen-3-yl)pentane-2,4-dione typically involves the reaction of 3-chloropentane-2,4-dione with thiophenols, followed by heterocyclization with hydrazine hydrate . The reaction conditions often include the use of solvents like ethanol or acetic acid, and the process may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-(5-Oxotetrahydrothiophen-3-yl)pentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions typically occur under mild to moderate conditions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
3-(5-Oxotetrahydrothiophen-3-yl)pentane-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives have been investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-(5-Oxotetrahydrothiophen-3-yl)pentane-2,4-dione involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and derivative of the compound .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pentane-2,4-dione derivatives and tetrahydrothiophene-containing molecules. Examples include:
- 3-(4-Nitrophenylsulfanyl)-pentane-2,4-dione
- 3-(2-Methylbenzofuran-3-ylmethylene)-pentane-2,4-dione
Uniqueness
What sets 3-(5-Oxotetrahydrothiophen-3-yl)pentane-2,4-dione apart is its unique combination of a tetrahydrothiophene ring and a pentane-2,4-dione moiety. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
90535-00-5 |
|---|---|
Fórmula molecular |
C9H12O3S |
Peso molecular |
200.26 g/mol |
Nombre IUPAC |
3-(5-oxothiolan-3-yl)pentane-2,4-dione |
InChI |
InChI=1S/C9H12O3S/c1-5(10)9(6(2)11)7-3-8(12)13-4-7/h7,9H,3-4H2,1-2H3 |
Clave InChI |
IPJCMDLERFQSCR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C1CC(=O)SC1)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


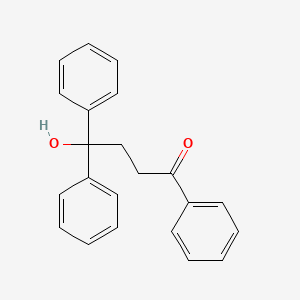

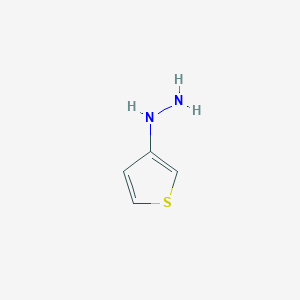
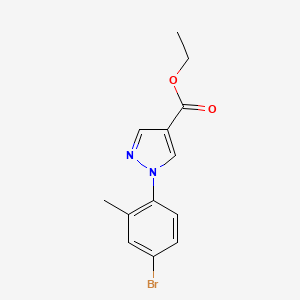
![1-(2-Chlorobenzyl)-7-azabicyclo[4.1.0]heptane](/img/structure/B13984883.png)
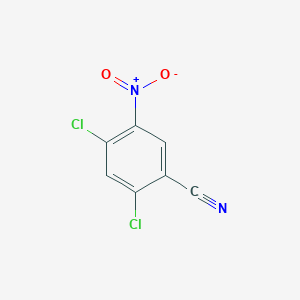
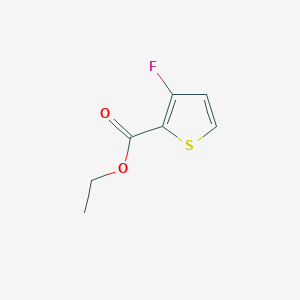
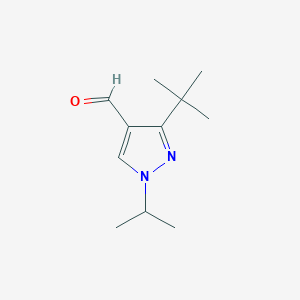
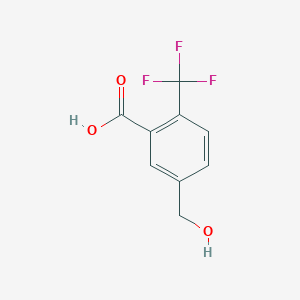

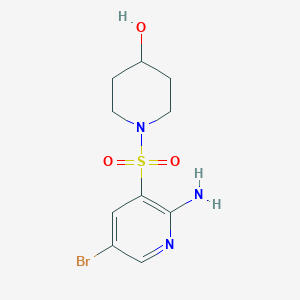


![4-Chloro-2-cyclopropyl-5,7-dihydrothieno[3,4-d]pyrimidine](/img/structure/B13984938.png)
